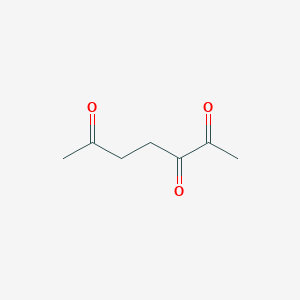
Fumaric acid-d4
Übersicht
Beschreibung
Fumaric acid-d4 is a labelled analogue of Fumaric acid . It is an antioxidant and a potentially toxic compound used mainly in paints and plastics . It is also associated with fumarase deficiency and is identified as an oncometabolite or an endogenous, cancer-causing metabolite .
Synthesis Analysis
The production of fumaric acid has been studied using different Rhizopus species and diverse carbon sources under both aerobic and anaerobic conditions to establish the optimal parameters for biosynthesis of this acid . The main commercially available method for fumaric acid production is based on the conversion of maleic anhydride to maleic acid and the cis–trans isomerization of maleic acid to fumaric acid .Molecular Structure Analysis
The linear formula of Fumaric acid-d4 is DO2CCD=CDCO2D . It has a molecular weight of 120.10 . The molecular structure comprises a conjugated system of double bonds, leading to interesting chemical behavior .Wissenschaftliche Forschungsanwendungen
Food Industry
Fumaric acid is naturally present in various fruits and vegetables, including apples, grapes, and mushrooms . In the food industry, it serves multiple purposes. It is primarily used as an acidity regulator, helping to maintain the desired pH levels in food products .
Production and Separation
Fumaric acid is a valuable compound used in foods, beverages, detergents, animal feed, pharmaceuticals, and miscellaneous industrial products . It is produced on a large scale by the petrochemical route but the current tendency is towards implementing “green production” and environmental friendly technologies like biotechnological production of fumaric acid using low-cost raw materials .
Fermentation Process
Numerous studies focus on improving the fermentation process not only by using renewable raw material and genetically modified microorganisms, but also by developing and applying different downstream techniques for easy recovery of fumaric acid from the fermented broth .
Neurology, Immunology, Dermatology and Bio-nanotechnology
Newer applications of fumaric acid, and in particular, its esters (methyl, ethyl, propylfumarates), are implemented in the field of neurology, immunology, dermatology and bio-nanotechnology (drug delivery and tissue engineering) .
Therapeutic Applications
Fumarates are successfully used for the treatment of psoriasis and multiple sclerosis. Their antioxidative, immunomodulatory, and neuroprotective properties make fumarates attractive therapeutic candidates for other pathologies .
Cardiovascular Diseases
Emerging applications of fumarates are focusing on cardiovascular diseases . The antioxidant, anti-inflammatory, and neuroprotective effects of fumarates are regulated via activation of NRF2 and HCAR2 and by control of immunometabolism .
Wirkmechanismus
Target of Action
Fumaric acid-d4, a deuterium-labeled derivative of fumaric acid, primarily targets the nuclear factor erythroid-derived 2-related factor (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress . It also interacts with antigen-presenting cells and influences their maturation, availability, and antigen-presenting capacity .
Mode of Action
Fumaric acid-d4, similar to its parent compound dimethyl fumarate (DMF), exerts its effects through both Nrf2-dependent and independent pathways . It promotes an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . It also inhibits the maturation of dendritic cells by suppressing the NF-κB and ERK1/2-MSK1 signaling pathways, leading to a reduction in inflammatory cytokine production .
Biochemical Pathways
Fumaric acid-d4 affects several biochemical pathways. It is involved in the tricarboxylic acid cycle , also known as the Krebs cycle . It also influences the energetic metabolism of endothelial cells , promoting glycolysis and diminishing cell respiration . This could be a consequence of down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .
Pharmacokinetics
It is known that dmf, the parent compound of fumaric acid-d4, is rapidly metabolized into monomethyl fumarate (mmf) in vivo . MMF is believed to be responsible for the therapeutic effect of DMF in various conditions .
Result of Action
The molecular and cellular effects of fumaric acid-d4 are diverse. It leads to changes in peripheral immune cell composition and function, alteration in central nervous system (CNS) cell-specific functions, and effects on the blood-brain barrier . It also promotes glycolysis and diminishes cell respiration in endothelial cells . These effects could be a consequence of down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .
Zukünftige Richtungen
The current tendency is towards implementing “green production” and environmental friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . Fumaric acid, and most compounds involved in the Kreb cycle, are considered key platform chemicals, not only for being acidulants and additives in the food industry, but also for their prospective use as monomers .
Eigenschaften
IUPAC Name |
dideuterio (E)-2,3-dideuteriobut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-JXRVJRKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C(=O)O[2H])/C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583855 | |
| Record name | (2E)-(~2~H_2_)But-2-ene(~2~H_2_)dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fumaric acid-d4 | |
CAS RN |
194160-45-7 | |
| Record name | (2E)-(~2~H_2_)But-2-ene(~2~H_2_)dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fumaric-d2 acid-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)





![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)




![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)

